molecular formula C20H27NO5S B555005 O-Benzyl-L-leucine toluene-p-sulphonate CAS No. 1738-77-8

O-Benzyl-L-leucine toluene-p-sulphonate

Cat. No. B555005
CAS RN: 1738-77-8
M. Wt: 393.5 g/mol
InChI Key: QTQGHKVYLQBJLO-YDALLXLXSA-N
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Description

“O-Benzyl-L-leucine toluene-p-sulphonate” is an organic compound that is a derivative of leucine . It is used as a reagent in biochemical and physiological research studies.


Synthesis Analysis

The synthesis of “O-Benzyl-L-leucine toluene-p-sulphonate” involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of selected mono- and di-carboxylic amino acids . This method eliminates the need for azeotropic distillation, which is required in the Fischer-Speier esterification reaction .


Molecular Structure Analysis

The molecular weight of “O-Benzyl-L-leucine toluene-p-sulphonate” is 393.50 g/mol . Its chemical formula is C13H19NO2 · C7H8O3S .

Scientific Research Applications

Influence on Redox Behavior of Polyaniline

The influence of aromatic sulphonate anions, including toluene-p-sulphonate, on the redox behavior of polyaniline (PANI) has been studied. Different aromatic sulphonate anions, such as toluene-p-sulphonate, affect the redox behavior of PANI in varying ways. This study contributes to the understanding of the interaction between sulphonate anions and conductive polymers like PANI, which is crucial for applications in electronics and material science (Tawde, Mukesh, & Yakhmi, 2001).

Polymer Synthesis and Characterization

Polyaniline and poly(o-toluidine) doped with p-toluene sulphonic acid (p-TSA) have been synthesized using a novel polymerization process. This research is significant for the development of new polymers with potential applications in various fields, including materials science and engineering (Kulkarni & Viswanath, 2004).

Solvolytic Reactions in Chemistry

Benzyl azoxytoluene-p-sulphonate undergoes interesting solvolytic reactions, highlighting the chemical behavior of sulphonate compounds in different environments. This research provides insights into the reactivity and stability of such compounds, which is valuable in synthetic chemistry and pharmaceutical research (Maskill, 1986).

Degradation by Microorganisms

Research on the metabolism of arylsulphonates, including toluene-p-sulphonate, by microorganisms, has been conducted. This work is relevant for understanding the environmental degradation of such compounds and has implications in bioremediation and environmental sciences (Cain & Farr, 1968).

Novel Synthesis Methods

Studies have explored new synthesis methods involving toluene-p-sulphonate, contributing to the development of novel synthetic routes in organic chemistry. This research is essential for the synthesis of new compounds and materials (Aslani-Shotorbani et al., 1981).

Electrochemical Properties

The electrochemical properties of polyaniline, poly(o-toluidine), and their copolymer in organic sulphonic acids have been investigated, highlighting the significance of toluene-p-sulphonate in modifying the electrochemical behavior of these polymers. This is important for applications in electronics and sensor technology (Borole et al., 2004).

Antibacterial Applications

A study on the synthesis of novel α-aminophosphonates using p-toluene sulphonic acid (p-TSA) as a catalyst, and their antibacterial activity, shows the potential of such compounds in medicinal chemistry and pharmaceutical research (Sonar et al., 2009).

properties

IUPAC Name

benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQGHKVYLQBJLO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169658
Record name O-Benzyl-L-leucine toluene-p-sulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl-L-leucine toluene-p-sulphonate

CAS RN

1738-77-8
Record name L-Leucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
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Record name O-Benzyl-L-leucine toluene-p-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzyl-L-leucine toluene-p-sulphonate
Source EPA DSSTox
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Record name O-benzyl-L-leucine toluene-p-sulphonate
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